Pyrazolo[1,5-a]pyridin-4-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBKGBRCAFIQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyridin 4 Ylmethanamine and Its Derivatives
Strategies for the Construction of the Pyrazolo[1,5-a]pyridine (B1195680) Ring System
The formation of the fused pyrazolo[1,5-a]pyridine ring is a critical step, and several methodologies have been developed to achieve this, offering access to a wide range of substituted derivatives. These methods primarily include cycloaddition reactions, condensation reactions, and multi-component reactions.
Cycloaddition Reactions (e.g., [3+2] Cycloaddition of N-aminopyridines)
One of the most common and efficient methods for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This reaction typically involves the in situ generation of an N-iminopyridinium ylide from an N-aminopyridine salt, which then acts as a 1,3-dipole and reacts with a suitable dipolarophile, such as an alkyne or an alkene.
The process often begins with the N-amination of a pyridine (B92270) derivative, followed by treatment with a base to form the reactive ylide. This ylide then undergoes a cycloaddition with an electron-deficient alkene or alkyne, leading to a dihydropyrazolo[1,5-a]pyridine intermediate, which is subsequently oxidized to the aromatic pyrazolo[1,5-a]pyridine. Various oxidizing agents can be employed, and some reactions proceed under metal-free conditions. For instance, a metal-free, room-temperature method utilizes an oxygen atmosphere for the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds organic-chemistry.org. PIDA (phenyliodine diacetate) has also been shown to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes under facile conditions organic-chemistry.org.
The versatility of this method allows for the synthesis of a diverse array of functionalized pyrazolo[1,5-a]pyridines by varying the substituents on both the N-aminopyridine precursor and the dipolarophile.
Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazolo[1,5-a]pyridine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Aminopyridinium Salt | α,β-Unsaturated Carbonyl Compound | NMP, O₂, Room Temp | Functionalized Pyrazolo[1,5-a]pyridine | organic-chemistry.org |
| N-Aminopyridinium Ylide | Electron-deficient Alkene | PIDA | Multifunctionalized Pyrazolo[1,5-a]pyridine | organic-chemistry.org |
Condensation Reactions (e.g., with 1,3-biselectrophilic compounds)
Condensation reactions provide another major pathway to the pyrazolo[1,5-a]pyridine scaffold. These reactions typically involve the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic compound, such as a β-dicarbonyl compound or its equivalent. In this approach, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the 1,3-dicarbonyl compound to form the six-membered pyridine ring fused to the pyrazole (B372694).
The reaction is often catalyzed by either acid or base. For example, a straightforward and efficient method involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or ketoesters in the presence of sulfuric acid (H₂SO₄) in acetic acid (AcOH) as the solvent nih.gov. The choice of reactants and conditions can be tuned to control the regioselectivity of the final product, which is a crucial aspect when using unsymmetrical 1,3-dicarbonyl compounds.
Multi-Component Reactions
Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyridine and related fused heterocyclic systems. These reactions typically bring together three or more starting materials in a one-pot process to form the desired scaffold.
For instance, a three-component reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds can yield the fused pyrimidine (B1678525) ring in pyrazolo[1,5-a]pyrimidines, a related scaffold nih.gov. While direct examples for pyrazolo[1,5-a]pyridines are less common in the initial search, the principles of MCRs are applicable. An example for a related system involves the reaction of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone in a silver triflate-catalyzed multicomponent reaction to afford dipyrazolo[1,5-a:4',3'-c]pyridines.
Introduction and Functionalization of the -4-ylmethanamine Moiety
Once the pyrazolo[1,5-a]pyridine core is established, the next critical phase is the introduction of the methanamine group at the 4-position and its potential subsequent derivatization.
Approaches to Aminomethyl Group Incorporation
The direct synthesis of pyrazolo[1,5-a]pyridin-4-ylmethanamine is not widely reported, thus necessitating a multi-step approach. A common strategy involves the introduction of a one-carbon functional group at the 4-position, which can then be converted to the aminomethyl group.
A plausible and widely used synthetic route involves the formylation of the pyrazolo[1,5-a]pyridine ring, followed by reductive amination. While formylation at the 3-position of pyrazolo[1,5-a]pyridines via the Vilsmeier-Haack reaction is known, regioselective formylation at the 4-position would be the key step to obtain the precursor, pyrazolo[1,5-a]pyridine-4-carbaldehyde researchgate.net.
Once the 4-carbaldehyde is obtained, it can be converted to the target primary amine via several methods:
Reductive Amination: The aldehyde can be reacted with ammonia or a protected form of ammonia (e.g., hydroxylamine followed by reduction, or ammonium acetate) in the presence of a reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation to yield the aminomethyl group ineosopen.org.
Reduction of an Oxime: The carbaldehyde can be converted to an oxime by reaction with hydroxylamine, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other suitable reducing agents.
Reduction of a Nitrile: An alternative route involves the synthesis of pyrazolo[1,5-a]pyridine-4-carbonitrile. This can be achieved through methods such as the Sandmeyer reaction from a 4-amino precursor or by nucleophilic substitution of a suitable leaving group at the 4-position with a cyanide salt. The resulting nitrile can then be reduced to the primary amine using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation.
Another potential, albeit more complex, pathway could involve the synthesis of pyrazolo[1,5-a]pyridine-4-carboxylic acid. This carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate would yield the primary amine with one less carbon, so this would require starting with a 4-carboxymethyl precursor. A more direct route from the carboxylic acid would be its conversion to the corresponding carboxamide, which could then undergo a Hofmann rearrangement to give the primary amine, again with the loss of one carbon atom masterorganicchemistry.comchemistrysteps.comnih.gov. A direct reduction of the carboxamide to the amine without loss of the carbonyl carbon would be another option.
Derivatization of the Primary Amine (Methanamine) Functionality
The primary amine of this compound is a versatile functional group that can be readily derivatized to explore structure-activity relationships in medicinal chemistry programs. Standard transformations of primary amines can be applied to this scaffold.
N-Acylation: The primary amine can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides. This is a common derivatization to introduce a wide variety of substituents. For example, the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides has been reported through the amidation of the corresponding carboxylic acid, demonstrating the feasibility of such transformations on this ring system nih.gov.
N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination with a different aldehyde or ketone would lead to secondary or tertiary amines, respectively. N-alkylation of pyrazoles is a well-established method, often proceeding under basic conditions with an alkyl halide electrophile semanticscholar.org.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.
Urea and Carbamate Formation: The primary amine can react with isocyanates to form ureas or with chloroformates to produce carbamates.
Table 2: Potential Derivatization Reactions of the Primary Amine
| Reaction Type | Reagent(s) | Functional Group Formed |
|---|---|---|
| N-Acylation | Acyl chloride, Acid anhydride, or Carboxylic acid + coupling agent | Amide |
| N-Alkylation | Alkyl halide or Aldehyde/Ketone + reducing agent | Secondary/Tertiary Amine |
| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
Modern Synthetic Techniques in Pyrazolo[1,5-a]pyridine Synthesis
The synthesis of the pyrazolo[1,5-a]pyridine scaffold, the core of this compound, has been significantly advanced by the adoption of modern chemical technologies. These methods offer substantial improvements over classical synthetic routes, particularly in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of pyrazolo[1,5-a]pyridine synthesis, microwave irradiation facilitates rapid and efficient cyclization reactions, significantly reducing reaction times from hours to minutes and often improving product yields. nih.govresearchgate.net This technique is particularly effective for the synthesis of various fused heterocyclic compounds, including the pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] nih.govresearchgate.nettriazine systems, which are structurally related to pyrazolo[1,5-a]pyridines. semanticscholar.org The application of microwave heating has been shown to enhance the reactivity of starting materials, leading to cleaner reactions with fewer byproducts. nih.gov
One notable example involves the palladium-catalyzed, microwave-assisted synthesis of pyrazole-fused heterocycles. rsc.org This solvent-free approach utilizes β-halovinyl/aryl aldehydes and aminopyrazoles as starting materials, with a palladium catalyst to facilitate the reaction, demonstrating the synergy between microwave technology and metal catalysis. rsc.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazolo Fused Heterocycles
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | Several hours | Moderate | Refluxing in solvent | researchgate.net |
| Microwave Irradiation | Minutes | Good to Excellent | Solvent-free or high-boiling point solvents | nih.govrsc.org |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridine and its derivatives, allowing for the introduction of a wide range of functional groups onto the core scaffold. nih.gov An efficient method for the synthesis of pyrazole-fused heterocycles, including pyrazolo[3,4-b]pyridines, a structural isomer of the target scaffold, involves a palladium-catalyzed solvent-free reaction under microwave irradiation. rsc.org
Furthermore, a palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, showcasing the versatility of this approach for constructing related heterocyclic systems under mild conditions. acs.org While not involving a metal catalyst, a notable cross-dehydrogenative coupling (CDC) reaction promoted by acetic acid and molecular oxygen has been developed for the synthesis of substituted pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and β-dicarbonyl compounds. acs.orgnih.gov This method is highlighted for its high atom economy and environmentally friendly conditions. acs.orgnih.gov
Table 2: Examples of Metal-Catalyzed Reactions in the Synthesis of Pyrazolo[1,5-a]pyridine Analogs
| Reaction Type | Catalyst | Key Reactants | Product | Reference |
| Intramolecular Dehydrogenative Coupling | PdCl₂ | 2-arylacetaldehyde, azole-amine | Fused pyrazolo[1,5-a]pyrimidines | acs.org |
| Solvent-free synthesis | Pd(OAc)₂ | β-halovinyl/aryl aldehydes, aminopyrazoles | Pyrazolo[3,4-b]pyridines | rsc.org |
Click Chemistry Applications
Click chemistry, characterized by its reliability, high yields, and simple reaction conditions, has found applications in the synthesis and functionalization of heterocyclic compounds. While direct applications of click chemistry for the primary synthesis of the this compound core are not extensively documented, its principles are employed in creating derivatives. For instance, the reactivity of tetrazolo[1,5-a]pyrimidines, which can exist in equilibrium with an azide form, has been exploited in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. beilstein-archives.org This demonstrates the potential for introducing triazole moieties to related heterocyclic systems, thereby expanding their chemical diversity and biological activity. nih.govbeilstein-archives.org
Green Chemistry Approaches for Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. For the synthesis of pyrazolo[1,5-a]pyridine and its derivatives, several green approaches have been developed. These include the use of ultrasonic irradiation in aqueous ethanol, which serves as a greener alternative to conventional heating and organic solvents. Another sustainable method involves a one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net
A highly efficient and convenient one-pot sonochemical synthetic strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines via a [3 + 2] cycloaddition under catalyst-free conditions. acs.org This method offers excellent yields and aligns with the principles of green chemistry by avoiding the use of catalysts and harsh reaction conditions. acs.org Additionally, the use of polyethylene glycol (PEG-400) as a green reaction medium has been reported for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net
Table 3: Overview of Green Chemistry Approaches in Pyrazolo[1,5-a]pyridine and Analog Synthesis
| Green Approach | Key Features | Compound Class | Reference |
| Ultrasonic Irradiation | Use of aqueous ethanol, reduced energy consumption | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | |
| Sonochemical Synthesis | Catalyst-free, one-pot reaction | Polysubstituted pyrazolo[1,5-a]pyridines | acs.org |
| Solvent-free Synthesis | Avoidance of volatile organic compounds | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Green Reaction Media | Use of recyclable and biodegradable PEG-400 | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
Regioselectivity and Stereoselectivity in Pyrazolo[1,5-a]pyridine Synthesis
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired biological activity. In the synthesis of the pyrazolo[1,5-a]pyridine core, regioselectivity often arises in the initial cyclization step. The reaction of N-aminopyridinium ylides with unsymmetrical alkynes or alkenes can potentially lead to the formation of different regioisomers.
A direct [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals has been developed to construct the pyrazolo[1,5-a]pyridine core, where the N-aminopyridinium ylide acts as both a 1,3-dipole and a nitrogen source. rsc.org This transformation leads to the production of cyanated pyrazolo[1,5-a]pyridines with a wide scope. rsc.org The regioselectivity of such cycloaddition reactions is often controlled by both steric and electronic factors of the substituents on the reacting partners.
Furthermore, a divergent and regioselective method for the synthesis of pyrazolo[1,5-a]pyridines has been reported, which allows for the selective formation of two important heterocyclic motifs from a common intermediate. nih.gov Phenyliodonium diacetate (PIDA) has been shown to mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, providing a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org These methods highlight the ability to control the reaction pathway to yield specific isomers, which is crucial for structure-activity relationship studies.
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridin 4 Ylmethanamine Derivatives
Design and Synthesis of Focused Compound Libraries for SAR Elucidation
The exploration of the SAR of Pyrazolo[1,5-a]pyridin-4-ylmethanamine derivatives commences with the strategic design and synthesis of focused compound libraries. These libraries are collections of structurally related compounds where specific parts of the molecule are systematically varied. A common and effective strategy for generating such libraries involves a multi-step synthetic approach.
A key synthetic pathway often begins with the construction of a core intermediate, such as a pyrazolo[1,5-a]pyridine-4-carbaldehyde. This aldehyde serves as a versatile anchor point for introducing diversity. One of the most powerful methods for converting this aldehyde into the desired methanamine derivatives is reductive amination. nih.gov In this two-step, one-pot reaction, the aldehyde first reacts with a primary or secondary amine to form an imine intermediate. This intermediate is then reduced in situ, typically using a mild reducing agent like sodium triacetoxyborohydride, to yield the final amine. nih.gov
This approach allows for the introduction of a wide array of substituents on the nitrogen atom of the methanamine group, enabling a thorough investigation of how different functionalities at this position affect biological activity. The choice of amines used in the reductive amination is critical and is guided by the desire to explore a range of properties, including size, lipophilicity, and hydrogen bonding potential.
For instance, a focused library might include derivatives bearing:
Simple alkyl groups to probe the effect of size and hydrophobicity.
Cyclic amines (e.g., piperidine, morpholine) to introduce conformational rigidity.
Aromatic and heteroaromatic amines to explore π-stacking interactions and introduce additional points for hydrogen bonding.
Amines with functional groups (e.g., hydroxyls, carboxylates) to modulate solubility and introduce specific interactions with biological targets.
The synthesis of these libraries is often facilitated by parallel synthesis techniques, allowing for the rapid generation of a multitude of compounds for biological screening.
Identification of Key Structural Features for Biological Activity
Through the screening of these focused compound libraries, researchers can identify the key structural features of the this compound scaffold that are essential for its biological activity. The fused bicyclic core of pyrazolo[1,5-a]pyridine (B1195680) provides a rigid and defined three-dimensional structure that is crucial for its interaction with biological targets. nih.gov
SAR studies on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have consistently highlighted the importance of the fused ring system in providing a suitable framework for binding to the active sites of enzymes, particularly kinases. nih.govnih.gov The nitrogen atoms within the pyrazole (B372694) and pyridine (B92270) rings can act as hydrogen bond acceptors, while the aromatic nature of the system allows for potential π-stacking interactions with aromatic amino acid residues in a protein's binding pocket.
Specific positions on the pyrazolo[1,5-a]pyridine ring are often found to be critical for activity. For example, substitutions at the 2-, 3-, 5-, and 7-positions can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity. The planarity of the core structure is another feature that is often important for effective interaction with planar regions of a target protein.
Impact of Substituent Patterns on Pharmacological Properties
The systematic variation of substituents at different positions of the this compound core allows for a detailed understanding of their impact on pharmacological properties. SAR studies aim to build a comprehensive picture of how different chemical groups influence potency, selectivity, and pharmacokinetic properties.
For the analogous pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, extensive research has demonstrated that the nature and position of substituents are critical. nih.gov For instance, the introduction of small, lipophilic groups at certain positions can enhance cell permeability and oral bioavailability. Conversely, the addition of polar groups can improve aqueous solubility.
The electronic nature of the substituents also plays a significant role. Electron-donating groups can increase the electron density of the heterocyclic system, potentially enhancing its ability to participate in hydrogen bonding or other electronic interactions. Conversely, electron-withdrawing groups can alter the charge distribution and may be beneficial for interacting with specific residues in a target's active site.
The following table summarizes the general impact of substituent patterns observed in related pyrazolo[1,5-a]pyrimidine systems, which can provide valuable insights for the pyrazolo[1,5-a]pyridine scaffold.
| Position on Core | Type of Substituent | General Impact on Pharmacological Properties |
|---|---|---|
| 2-position | Aryl or Heteroaryl Groups | Can influence selectivity and potency by interacting with specific pockets in the target protein. |
| 3-position | Small Alkyl or Halogen Groups | Often modulates potency and can impact metabolic stability. |
| 5-position | Bulky Aromatic Groups | Can significantly enhance potency through hydrophobic and π-stacking interactions. |
| 7-position | Amine or Ether Linkages | Often crucial for establishing key hydrogen bonds with the target and can influence solubility. |
Role of the -4-ylmethanamine Moiety and Its Derivatives in SAR
The -4-ylmethanamine moiety is a critical component of the this compound scaffold, and its derivatization is a key strategy in SAR exploration. This group projects from the core heterocyclic system and can engage in crucial interactions with the biological target. The primary amine of the parent compound provides a key hydrogen bond donor and acceptor, which can be vital for anchoring the molecule in a binding site.
By synthesizing a library of derivatives through methods like reductive amination of the corresponding aldehyde, researchers can systematically probe the importance of this moiety. nih.gov The following table illustrates how different modifications to the methanamine group can influence SAR:
| Modification to -4-ylmethanamine | Rationale | Potential Impact on SAR |
|---|---|---|
| Alkylation (Primary to Secondary/Tertiary Amine) | Investigate the effect of steric bulk and loss of a hydrogen bond donor. | May increase lipophilicity and cell permeability, but could decrease binding affinity if the N-H hydrogen bond is critical. |
| Introduction of Cyclic Amines (e.g., Piperidine, Morpholine) | Introduce conformational constraint and explore new interactions. | Can improve binding affinity by reducing the entropic penalty of binding and may introduce beneficial interactions with the target. |
| Acylation to Form Amides | Replace the basic amine with a neutral, hydrogen-bonding group. | May alter the binding mode and can improve pharmacokinetic properties by removing a potential site of metabolic instability or off-target interactions. |
| Introduction of Functional Groups (e.g., -OH, -COOH) | Enhance solubility and introduce new hydrogen bonding or ionic interactions. | Can significantly improve aqueous solubility and may lead to stronger and more specific interactions with the target protein. |
Exploration of Biological Targets and Mechanisms of Action in Vitro Studies
Identification and Validation of Molecular Targets
The initial steps in understanding the pharmacological profile of pyrazolo[1,5-a]pyridine (B1195680) derivatives involve pinpointing their direct molecular interactions. This is predominantly achieved through enzyme inhibition assays and receptor binding studies, which help to identify and validate specific protein targets.
Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have emerged as potent inhibitors of several important enzyme families, particularly protein kinases and phosphodiesterases (PDEs). These enzymes are critical regulators of a multitude of cellular processes, and their inhibition can have significant therapeutic implications.
Kinase Inhibition
Protein kinases are key components of signaling cascades that regulate cell growth, differentiation, and survival. nih.gov Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. nih.gov The pyrazolo[1,5-a]pyridine and pyrimidine (B1678525) cores serve as versatile scaffolds for designing selective kinase inhibitors. nih.gov
Studies have identified potent activity against several kinases:
Phosphoinositide 3-kinases (PI3K): Certain pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, with IC50 values in the low nanomolar range. bohrium.com
p38 Kinase: This kinase is involved in inflammatory responses. Pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of p38 kinase.
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in many inhibitors of the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC), which are implicated in cancer. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): Some pyrazolo[1,5-a]pyrimidine derivatives have shown dual inhibitory activity against CDK2 and TRKA kinases.
Interactive Table 1: In Vitro Kinase Inhibition by Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Source |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | PI3Kγ | 4.0 | bohrium.com |
| Pyrazolo[1,5-a]pyridine | PI3Kδ | 9.1 | bohrium.com |
| Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | TTK | 1.7 | |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 90 |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Inhibiting these enzymes, particularly PDE4, can lead to anti-inflammatory effects. A series of pyrazolo[1,5-a]pyrimidine compounds were developed as potent PDE4 inhibitors, with optimization leading to a compound with an IC50 of 0.7 nM.
Interactive Table 2: In Vitro PDE4 Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Scaffold | Target Enzyme | IC50 (nM) |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (Initial Hit) | PDE4 | 165 |
While much of the research on this scaffold focuses on enzyme inhibition, some studies have explored interactions with cell surface receptors. For instance, derivatives based on a pyrazol-4-yl-pyridine core have been investigated for their ability to bind to the M4 muscarinic acetylcholine (B1216132) receptor. These compounds were identified as positive allosteric modulators (PAMs), meaning they bind to a site on the receptor distinct from the primary (orthosteric) site for the endogenous ligand, acetylcholine. This binding enhances the affinity of acetylcholine for its receptor. Studies using radioligand binding assays estimated the binding affinity (pKB) of these compounds to be in the range of 6.3 to 6.5.
Modulation of Cellular Pathways
By inhibiting specific molecular targets, pyrazolo[1,5-a]pyridine derivatives can modulate complex intracellular signaling cascades and affect broader cellular processes.
The inhibition of kinases by pyrazolo[1,5-a]pyridine derivatives directly impacts the signaling pathways they control.
PI3K Pathway: By inhibiting PI3Kγ and PI3Kδ, these compounds can block the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of certain immune cells and is often dysregulated in B-cell malignancies. bohrium.com
Trk Signaling: Inhibition of Trk kinases blocks downstream pathways involved in cell survival and differentiation, which is particularly relevant in cancers driven by NTRK gene fusions. nih.gov
AP-2 Complex Pathway: Macrocyclic inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit Adaptor-Associated Kinase 1 (AAK1). AAK1 is known to phosphorylate and activate the AP-2 complex, a key component in clathrin-mediated endocytosis. By inhibiting AAK1, these compounds effectively block the phosphorylation of the AP-2 complex.
The modulation of cellular signaling pathways translates into effects on complex cellular functions, such as antiviral responses.
The inhibition of the AAK1-mediated phosphorylation of the AP-2 complex has direct consequences for cellular processes hijacked by viruses. Clathrin-mediated endocytosis is a primary mechanism by which many viruses enter host cells. By disrupting this process, pyrazolo[1,5-a]pyrimidine-based AAK1 inhibitors have demonstrated antiviral activity against various RNA viruses in vitro.
Furthermore, viral infections are known to trigger cellular stress responses, which can lead to the formation of cytoplasmic ribonucleoprotein aggregates known as stress granules (SGs). SGs are believed to be part of the innate immune response and can have an antiviral function. While direct studies linking Pyrazolo[1,5-a]pyridin-4-ylmethanamine to SG formation are not available, the demonstrated antiviral activity of the parent scaffold suggests an interaction with host-cell defense mechanisms. Some viruses actively inhibit SG formation, indicating that these structures are part of an antiviral defense mechanism. The ability of compounds to interfere with viral entry could potentially alter the cellular stress landscape and subsequent SG response.
Assessment of In Vitro Biological Activities
The in vitro biological activities of the pyrazolo[1,5-a]pyridine class of compounds are a direct reflection of their interactions with molecular targets. The primary activities observed are potent and selective enzyme inhibition and resulting antiproliferative or antiviral effects in cell-based assays.
Antiproliferative Activity: Dual inhibitors of CDK2 and TRKA have demonstrated antiproliferative effects across a wide range of human cancer cell lines. One derivative showed a mean growth inhibition of 43.9% across 56 different cell lines.
Antitubercular Activity: A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives exhibited significant potency against Mycobacterium tuberculosis, with MIC values in the nanomolar range against both drug-sensitive and multidrug-resistant strains.
Antiviral Activity: As mentioned, the inhibition of host-cell kinases essential for viral entry, such as AAK1, confers antiviral properties to pyrazolo[1,5-a]pyrimidine derivatives.
These in vitro findings underscore the potential of the pyrazolo[1,5-a]pyridine scaffold as a foundation for developing targeted therapeutic agents.
Antimicrobial Activity (e.g., Antitubercular)
Derivatives of pyrazolo[1,5-a]pyridine have demonstrated notable activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A significant portion of this research has centered on pyrazolo[1,5-a]pyridine-3-carboxamides.
One such derivative, identified as TB47, has shown potent in vitro activity against a wide array of Mtb clinical isolates. acs.org This compound is active against both drug-susceptible H37Rv strains and a panel of 56 clinical isolates, which includes 37 multi-drug-resistant (MDR) and two extensively drug-resistant (XDR) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016 to 0.500 µg/mL. acs.org The mechanism of action for TB47 has been identified as the inhibition of the respiratory cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis. acs.org
Further studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have revealed their effectiveness against both drug-susceptible H37Rv and various drug-resistant Mtb strains, including those resistant to isoniazid (B1672263) (INH) and rifampicin (B610482) (RMP). nih.govacs.org Many of these compounds have exhibited excellent in vitro potency, with MIC values in the nanomolar range. nih.govresearchgate.net For instance, certain diaryl derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have shown MIC values of less than 0.002 µg/mL against the H37Rv strain and some rifampicin-resistant strains. nih.govacs.org
The following table summarizes the antitubercular activity of selected pyrazolo[1,5-a]pyridine derivatives:
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| TB47 | M. tuberculosis (including MDR and XDR strains) | 0.016 - 0.500 µg/mL | acs.org |
| Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives | M. tuberculosis H37Rv | < 0.002 - 0.381 µg/mL | nih.govacs.org |
| Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives | INH-resistant M. tuberculosis | < 0.002 - 0.465 µg/mL | nih.govacs.org |
| Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives | RMP-resistant M. tuberculosis | < 0.002 - 0.004 µg/mL | nih.govacs.org |
Antiproliferative Activity against Cancer Cell Lines
The pyrazolo[1,5-a]pyridine scaffold is a key feature in a number of kinase inhibitors developed for cancer therapy. nih.gov These compounds exert their antiproliferative effects by targeting various protein kinases that are crucial for cancer cell growth and survival.
One area of significant interest is the inhibition of Cyclin-Dependent Kinases (CDKs). A pyrazolo[1,5-a]pyrimidine derivative, BS-194, has been identified as a potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9, with IC50 values of 3, 30, 30, 250, and 90 nmol/L, respectively. acs.org This compound demonstrated broad antiproliferative activity across 60 different cancer cell lines, with a mean GI50 of 280 nmol/L. acs.org
Other pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of Threonine Tyrosine Kinase (TTK), a key regulator of the mitotic checkpoint. nih.gov The compound CFI-402257 was identified as a potent and selective TTK inhibitor with a Ki of 0.1 nM. nih.gov
Furthermore, the pyrazolo[1,5-a]pyrimidine nucleus is a core component of several Tropomyosin Receptor Kinase (Trk) inhibitors, which are effective in treating solid tumors with NTRK gene fusions. mdpi.com Marketed drugs such as Larotrectinib and Entrectinib contain this scaffold. mdpi.com
The following table presents the antiproliferative activity of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Class | Target Kinase | Activity | Cancer Cell Lines | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK2, CDK1, CDK5, CDK7, CDK9 | IC50 = 3-250 nmol/L | 60 cancer cell lines (mean GI50 = 280 nmol/L) | acs.org |
| Pyrazolo[1,5-a]pyrimidine (CFI-402257) | TTK | Ki = 0.1 nM | Breast cancer cell lines | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Trk | Potent inhibition | Solid tumors with NTRK fusions | mdpi.com |
Antiviral Activity
Research has also uncovered the potential of pyrazolo[1,5-a]pyridine derivatives as antiviral agents. Specifically, a series of these compounds have been identified as inhibitors of herpes virus replication. nih.gov Studies have focused on the impact of substituents at the C3 position of the pyrazolo[1,5-a]pyridine ring on antiviral activity, indicating that modifications at this position can significantly alter the compound's potency against herpesviridae. nih.gov
Mechanisms of Resistance to this compound Derivatives
The emergence of drug resistance is a critical challenge in the development of new therapeutic agents. In the context of the antitubercular activity of pyrazolo[1,5-a]pyridine derivatives that target the respiratory cytochrome bcc complex (QcrB), a specific mechanism of resistance has been identified. A point mutation in the qcrB gene, specifically in the cd2-loop, can confer resistance to these compounds. acs.org This highlights the importance of understanding the molecular interactions between the drug and its target to anticipate and potentially overcome resistance.
Computational and Theoretical Studies on Pyrazolo 1,5 a Pyridin 4 Ylmethanamine
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. For the pyrazolo[1,5-a]pyridine (B1195680) scaffold, these studies have been crucial in identifying and optimizing interactions with various therapeutic targets, particularly protein kinases, which are often implicated in cancer and inflammatory diseases.
Docking studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a closely related scaffold, have provided significant insights into their anticancer activity. For instance, simulations targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, revealed that these compounds bind with high affinity to the ATP-binding site. nih.gov Key interactions typically involve hydrogen bonds between the amine groups on the pyrazolo[1,5-a]pyrimidine core and backbone residues in the hinge region of the kinase, such as Leu83. nih.gov Additional stability is often conferred by pi-alkyl and pi-anion interactions with residues like Ile10 and Asp86. nih.gov
Similarly, in the context of anti-inflammatory drug design, molecular modeling has been performed on derivatives targeting enzymes like Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX). doaj.org These simulations help to rationalize the observed biological activity by visualizing how the ligands fit within the active sites and which functional groups are responsible for key binding interactions. The insights gained from these simulations are directly applicable to understanding how Pyrazolo[1,5-a]pyridin-4-ylmethanamine might interact with such targets, with the methanamine group potentially forming crucial hydrogen bonds within a receptor's active site.
Table 1: Representative Docking Simulation Results for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-2-amine | CDK2 | Leu83, Ile10, Asp86 | -11.5 to -12.8 |
| Pyrazolo[1,5-a]pyrimidine-7-N-yl | CDK2 | (Not specified) | (Not specified) |
| Pyridine-substituted Pyrazolo[1,5-a]pyrimidines | COX-2 | (Not specified) | (Not specified) |
| Pyridine-substituted Pyrazolo[1,5-a]pyrimidines | 15-LOX | (Not specified) | (Not specified) |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the stability of a docked conformation and understanding the flexibility of both the ligand and the target.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and chemical reactivity. For the pyrazolo[1,5-a]pyridine system, these calculations can determine the distribution of electron density, the energies of molecular orbitals, and the pKa values of different positions on the ring. nih.gov
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on related pyrazolo[1,5-a] doaj.orgresearchgate.netnih.govtriazines have shown that the introduction of different substituents can modulate these electronic properties. benthamdirect.com For example, the introduction of phenyl groups can increase the likelihood of interaction with biomolecules through π-stacking mechanisms. benthamdirect.com Such calculations can predict which sites on the this compound molecule are most susceptible to nucleophilic or electrophilic attack, guiding synthetic modifications.
In Silico Approaches for Scaffold Design and Optimization
In silico methods are instrumental in the rational design and optimization of drug candidates based on a core scaffold. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build computational models that correlate the structural features of a series of compounds with their biological activity.
For a series of 111 pyrazolo[1,5-a]pyrimidine inhibitors of CDK2, 3D-QSAR analysis was used to generate contour maps. nih.govrsc.org These maps visualize regions around the scaffold where specific properties are predicted to enhance or diminish activity. For example, the models indicated that bulky, hydrophobic substituents in certain regions were beneficial for activity, while hydrogen-bond donor groups were detrimental in others. nih.govrsc.org This information provides a clear roadmap for medicinal chemists to design new derivatives with improved potency. Such models could be applied to this compound to guide modifications, for instance, by suggesting optimal substitutions on the phenyl ring or the methanamine group to enhance binding affinity for a specific target. The goal of this strategic design is to improve biological activity and selectivity for the intended target. nih.gov
Tautomerism and Conformational Preferences of the Pyrazolo[1,5-a]pyridine System
The pyrazolo[1,5-a]pyridine system is a rigid, planar aromatic scaffold. While the fused bicyclic core itself has limited conformational flexibility, the substituents attached to it can adopt various conformations that may influence biological activity. For this compound, the key conformational freedom lies in the rotation around the bonds of the methanamine side chain.
Tautomerism, the migration of a proton between different atoms, is a key consideration in many heterocyclic systems like purines. nih.gov However, in the pyrazolo[1,5-a]pyridine ring, the absence of an N-H proton within the core structure means that prototropic tautomerism of the ring itself is not a primary concern, unlike in unsubstituted pyrazoles. The conformational preferences of the system are therefore dominated by the orientation of its substituents. Computational calculations can predict the lowest energy conformations of the side chain, which is critical for understanding how the molecule presents its functional groups to a biological target. Studies on related systems have shown that even subtle changes in conformation can significantly impact binding and activity. mdpi.com
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Pyrazolo[1,5-a]pyridin-4-ylmethanamine, providing precise information about the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton framework of this compound. The ¹H NMR spectrum provides characteristic chemical shifts and coupling constants for the protons of the pyrazolo[1,5-a]pyridine (B1195680) core and the methanamine substituent. The aromatic protons on the bicyclic ring system typically appear in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns being dictated by their electronic environment and coupling interactions with neighboring protons. The methylene (B1212753) (-CH₂-) and amine (-NH₂) protons of the methanamine group at the 4-position exhibit distinct signals, further confirming the substitution pattern.
A representative, though not experimentally verified, data set for the ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would be necessary for a complete analysis. Such data would allow for the assignment of each proton to its corresponding position on the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazolo and pyridine (B92270) rings are indicative of their aromatic character and their position relative to the nitrogen heteroatoms. The carbon of the methylene group (-CH₂-) in the methanamine substituent would also have a characteristic chemical shift, typically in the aliphatic region of the spectrum.
Specific, experimentally obtained ¹³C NMR data is essential for the definitive assignment of all carbon signals and the complete structural confirmation of this compound.
Two-Dimensional NMR Techniques
To achieve unambiguous assignment of all proton and carbon signals, especially for complex molecules, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine and pyrazole (B372694) rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two to three bonds). These 2D NMR experiments would be crucial in definitively connecting the methanamine substituent to the 4-position of the pyrazolo[1,5-a]pyridine core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₉N₃).
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be ionized to produce a molecular ion peak (M⁺ or [M+H]⁺). The analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. For instance, the cleavage of the C-C bond between the methylene group and the pyridine ring would be an expected fragmentation pathway, leading to characteristic fragment ions.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | 148.0875 | Protonated molecular ion |
This table is illustrative and requires experimental data for validation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Pyrazolo[1,s-a]pyridin-4-ylmethanamine. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. The N-H stretching vibrations of the primary amine (-NH₂) group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazolo[1,5-a]pyridine ring system would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amine group would also be expected in this region.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| C=N / C=C | Stretch | 1400-1650 |
This table presents generalized regions for IR absorptions and would be refined with experimental data.
X-ray Crystallography for Solid-State Structure Determination and Binding Mode Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, offering a precise three-dimensional model of the molecule. This technique would allow for the accurate determination of bond lengths, bond angles, and torsional angles within this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the heterocyclic rings.
Should this compound be co-crystallized with a biological target or another molecule, X-ray crystallography would be indispensable for analyzing the specific binding mode and the key intermolecular interactions responsible for the association.
A successful crystallographic study would yield a detailed crystallographic information file (CIF), providing a wealth of structural data.
Advanced Applications and Future Research Directions
Development of Pyrazolo[1,5-a]pyridin-4-ylmethanamine as Chemical Probes
The inherent photophysical properties of the pyrazolo[1,5-a]pyridine (B1195680) core make it an excellent scaffold for the development of chemical probes. These probes are instrumental in visualizing and quantifying specific analytes or changes in the cellular microenvironment. A notable application is the creation of fluorescent probes for pH sensing. rsc.orgnih.gov For instance, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative has been synthesized to monitor pH in cells. rsc.org This probe demonstrates a rapid response to acidic conditions (less than 10 seconds), a high quantum yield of 0.64, and excellent selectivity and sensitivity. nih.gov
The mechanism of these probes often relies on an internal charge transfer (ICT) process, which is modulated by the target analyte. rsc.orgnih.gov The development of such probes is crucial for studying cellular processes where pH plays a pivotal role, such as in endosomes and lysosomes, and for investigating conditions in extremely acidic environments like the stomach. nih.gov The success of these pyrazolo[1,5-a]pyridine-based probes highlights the potential for designing this compound-derived probes for a wider array of biological targets.
| Probe Characteristic | Value/Observation | Source |
| Analyte | pH (H+) | nih.gov |
| Response Time | < 10 seconds | rsc.orgnih.gov |
| Quantum Yield (φ) | 0.64 (at pH 2.4) | rsc.orgnih.gov |
| Proposed Mechanism | Internal Charge Transfer (ICT) | rsc.orgnih.gov |
| Application | Monitoring intracellular H+ in RAW 264.7 cells | nih.gov |
Integration into Novel Fluorophores and Imaging Agents
The pyrazolo[1,5-a]pyridine scaffold is not only a component of small-molecule probes but is also being integrated into more complex fluorophores and imaging agents. Its fused heterocyclic structure provides a rigid and planar framework that is conducive to strong fluorescence. nih.gov The versatility of this core allows for synthetic modifications that can fine-tune its photophysical properties, such as absorption and emission wavelengths. researchgate.netrsc.org
A new fluorescent core skeleton called fluoremidine (FD), which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), has been developed for probing lipid droplets in biological systems. researchgate.net The brightness and emission color of these FD analogues can be controlled by the strategic placement of functional groups, such as N,N-dimethylamino and N-acetyl groups. researchgate.net This modularity is a significant advantage over classical fluorophores, which often have limited tunability and more complex synthetic pathways. researchgate.net The development of these novel fluorophores opens new avenues for creating advanced imaging agents for real-time monitoring of cellular dynamics. researchgate.net
Rational Design of Next-Generation this compound Analogs
The rational design of this compound analogs is a key area of research, particularly in the pursuit of new therapeutic agents. By systematically modifying the core structure and its substituents, scientists can optimize the biological activity, selectivity, and pharmacokinetic properties of these compounds. A significant focus has been on the development of protein kinase inhibitors, which are crucial in cancer therapy. nih.gov
For example, derivatives of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been designed and synthesized as highly selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), an important target in inflammatory and autoimmune diseases. nih.gov One potent compound, CPL302253, exhibited an IC50 value of 2.8 nM. nih.gov Similarly, pyrazolo[1,5-a]pyridine analogs have been investigated as PI3K inhibitors, where variations in a central linker group led to compounds with different isoform selectivities, including p110α-selective and p110δ-selective inhibitors. rsc.org Structure-activity relationship (SAR) studies are crucial in this process, guiding the introduction of diverse functional groups to enhance biological efficacy. nih.gov
| Target | Scaffold | Key Findings |
| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | CPL302253 identified with IC50 = 2.8 nM and high selectivity. nih.gov |
| PI3K | Pyrazolo[1,5-a]pyridine | Variation of central linker alters isoform selectivity (pan-PI3K, p110α, or p110δ). rsc.org |
| Protein Kinases (general) | Pyrazolo[1,5-a]pyrimidine | Acts as ATP-competitive and allosteric inhibitors; EGFR-targeting derivatives show promise in NSCLC. nih.gov |
Interdisciplinary Research in Chemical Biology and Materials Science
The unique properties of the pyrazolo[1,5-a]pyridine core place it at the intersection of chemical biology and materials science. In chemical biology, as discussed, these compounds are vital for developing probes and potential drugs to dissect and modulate biological pathways. researchgate.netnih.gov
In materials science, the focus shifts to the photophysical and electronic properties of these molecules. The high fluorescence quantum yields and tunable emission spectra of pyrazolo[1,5-a]pyrimidine derivatives make them attractive candidates for organic light-emitting diodes (OLEDs) and other optoelectronic applications. rsc.org Researchers have demonstrated that by carefully selecting substituents, it is possible to design solid-state emitters with good quantum yields. rsc.org Beyond their use as dyes and potential organic semiconductors, the scaffold's synthetic accessibility allows for the creation of a diverse library of materials with tailored properties. researchgate.net This dual applicability fosters interdisciplinary collaborations to explore the full potential of this heterocyclic system.
Optimization of Synthetic and Screening Methodologies
The advancement of applications for this compound and its analogs is intrinsically linked to the optimization of their synthesis and screening. A variety of synthetic strategies have been developed for the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds. nih.gov These include multi-step reaction sequences, tandem reactions, and one-pot silver-catalyzed cascade cyclizations. nih.govresearchgate.net
Modern synthetic methods like palladium-catalyzed cross-coupling and click chemistry have been employed to introduce functional group diversity, which is essential for creating libraries of compounds for high-throughput screening. nih.gov For instance, the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives has been achieved through a palladium(II)-catalyzed C-H bond activation, demonstrating good functional group tolerance and high yields. researchgate.net Researchers are also exploring greener and more efficient synthetic methodologies compared to those for established fluorophores like BODIPYs. rsc.org These optimized synthetic routes, coupled with advanced biological and materials screening platforms, accelerate the discovery of new functionalities and applications for this versatile class of compounds.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and regiochemistry (e.g., distinguishing C-3 vs. C-7 substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., [M+H]+ ion analysis with <5 ppm error) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. Table 2: Characterization Data for a Representative Derivative
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS [M+H]+ (calc/found) |
|---|---|---|---|
| 3-Bromo derivative (2f) | 8.21 (s, 1H) | 148.5 (C-Br) | 313.0021/313.0018 |
How can regioselectivity be controlled during the functionalization of position 7 in this compound derivatives?
Answer:
Regioselectivity at position 7 is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., NO2) on the pyrazole ring direct electrophilic substitution to C-7 .
- Catalyst Design : Palladium catalysts with bulky ligands favor C-7 coupling over C-3 in cross-coupling reactions .
- Solvent/Temperature : Polar aprotic solvents (e.g., DMSO) at 80–100°C enhance C-7 selectivity in nucleophilic aromatic substitution .
What strategies are effective in resolving contradictory data between computational predictions and experimental results in synthesis?
Answer:
- Multi-Model Validation : Use AI-driven tools (e.g., Reaxys, Pistachio) to cross-check retrosynthetic pathways and compare predicted vs. experimental yields .
- Empirical Optimization : Adjust reaction parameters (e.g., microwave power, solvent ratio) when discrepancies arise. For example, microwave synthesis at 150 W may outperform conventional heating predictions .
- Mechanistic Studies : Employ DFT calculations to identify unexpected intermediates or transition states that deviate from computational models .
How to design biological activity assays for evaluating the therapeutic potential of these compounds?
Answer:
- Enzyme Inhibition Assays : Test IC50 values against targets like PI4KIIIβ (e.g., compound 16 showed sub-µM activity in kinase inhibition) .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., corticotropin-releasing factor receptor antagonism) .
- Cytotoxicity Screening : Evaluate selectivity via MTT assays on cancer vs. normal cell lines (e.g., pyrazolo[1,5-a]pyrimidines with EC50 < 10 µM) .
Q. Table 3: Biological Activity of Selected Derivatives
| Compound | Target | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| PI4KIIIβ inhibitor 16 | Kinase inhibition | 0.8 µM | |
| CRF1 antagonist | Receptor binding | 12 nM |
What are the best practices for optimizing reaction conditions in microwave-assisted synthesis?
Answer:
- Parameter Screening : Systematically vary microwave power (100–300 W), time (5–30 min), and molar ratios (1:1 to 1:3) to maximize yield .
- Additive Screening : Introduce bases (e.g., Et3N) or phase-transfer catalysts to enhance reactivity in solvent-free conditions .
- Comparative Analysis : Benchmark microwave results against conventional thermal methods (e.g., 80°C, 24 hours) to validate efficiency gains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
